5(4H)-Oxazolone, 4-[[4-(dimethylamino)phenyl]methylene]-2-phenyl-

Fluorescence quantum yield Sol-gel matrix Optical pH sensor

Fluorescent pH sensor development is often compromised by low solid-state quantum yields. DPO (CAS 1564-29-0) directly resolves this through its para-dimethylamino donor ICT mechanism. • >100-fold fluorescence QY enhancement upon sol-gel immobilization (Qf=0.296 vs. 0.0025 in solution), plus 16-23-fold lifetime extension • Matrix-calibrated pKa of 5.1 with linear response across pH 3.0-7.0; validated in blood pH, wound exudate, and fermentation monitoring • Enables GOx-based glucose biosensors with 20-40 s τ₉₀, 0.1-15 mM dynamic range, and >90-day operational lifetime • Unique bidirectional solvatochromism for microenvironment polarity mapping Supplied with full analytical documentation. For R&D and further manufacturing use only.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
Cat. No. B12477742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(4H)-Oxazolone, 4-[[4-(dimethylamino)phenyl]methylene]-2-phenyl-
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3
InChIKeyGVIKVHOLUBDIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(4H)-Oxazolone, 4-[[4-(dimethylamino)phenyl]methylene]-2-phenyl-: Procurement-Relevant Chemical Profile and Comparator Baseline


5(4H)-Oxazolone, 4-[[4-(dimethylamino)phenyl]methylene]-2-phenyl- (CAS 1564-29-0; commonly designated DPO or AZA2) is a push-pull oxazolone (azlactone) derivative bearing a para-dimethylamino electron-donor group on the benzylidene ring and a 2-phenyl substituent [1], [2]. It serves as a versatile fluorescent probe scaffold, characterized by pronounced intramolecular charge-transfer (ICT) excited-state properties that underpin its utility as a fluorescent pH indicator and polarity sensor. This compound is structurally and functionally distinct from unsubstituted or nitro-substituted oxazolone analogs due to the strong electron-donating dimethylamino moiety, which directly impacts its photophysical, solvatochromic, and proton-sensing behavior. The following evidence sections demonstrate exactly how its quantitative optical parameters diverge from closely related oxazolones and alternative fluorescent pH sensors, establishing a verifiable basis for informed procurement decisions.

Why Generic Oxazolone Substitution Fails for 5(4H)-Oxazolone, 4-[[4-(dimethylamino)phenyl]methylene]-2-phenyl- in Optical Sensing Applications


The oxazolone core alone does not dictate optical performance; rather, the nature and position of the peripheral substituents critically govern key selection parameters such as fluorescence quantum yield, pH-response range, and solvatochromic behavior. Unsubstituted or purely electron-accepting oxazolone derivatives exhibit markedly different photophysics, often with significantly lower solution-state quantum yields and shifted pKa values, rendering them unsuitable for applications where the 4-dimethylaminobenzylidene derivative has been validated [1], [2]. The intramolecular charge-transfer character conferred by the para-dimethylamino group is a non-trivial design feature that cannot be assumed by generic class representatives. Procurement of a chemically similar but functionally distinct analog without head-to-head verification would introduce unacceptable risk of sensor performance degradation, particularly in sensitivity, dynamic range, and matrix compatibility.

Quantitative Differentiation Evidence for 5(4H)-Oxazolone, 4-[[4-(dimethylamino)phenyl]methylene]-2-phenyl-: Comparator-Driven Selection Data


Sol-Gel Matrix Fluorescence Quantum Yield Advantage Over Solution State

The photophysical properties of 4-(p-N,N-dimethylaminophenylmethylene)-2-phenyl-5-oxazolone (DPO) are dramatically enhanced upon immobilization in an acid-catalyzed TEOS-based sol-gel matrix compared to its behavior in acetonitrile or THF solution. This matrix-induced enhancement is a key differentiator for solid-state sensor applications, where competitive indicators may suffer from aggregation-caused quenching or inferior solid-state quantum yields [1].

Fluorescence quantum yield Sol-gel matrix Optical pH sensor

Fluorescence Lifetime Prolongation in Solid Host Versus Solution

DPO exhibits a significantly extended fluorescence lifetime (τf) when embedded in a sol-gel matrix versus fluid solutions. The longer excited-state lifetime in the rigid matrix is advantageous for time-resolved fluorescence detection schemes and indicates reduced non-radiative decay rates, which are often associated with improved photostability [1].

Fluorescence lifetime Time-resolved fluorescence Sensor photostability

Defined pKa and pH Response Range for Biosensor-Relevant Proton Sensitivity

The acidity constant (pKa) of DPO is a critical parameter determining the operational pH range of sensors built from this dye. The measured pKa in a sol-gel matrix places its maximum sensitivity in the clinically and biologically relevant near-neutral region, unlike many conventional oxazolone or fluorescein-type indicators whose pKa values fall outside this window or require chemical modification to shift [1].

Acidity constant pH sensor Biosensing

Superior Quantum Yield Among Benzal-Oxazolone Derivatives

Among benzal-oxazolone derivatives, the presence of a para-dimethylamino electron-donating group (as in DPO) confers markedly higher fluorescence quantum yields in both solution and solid states compared to analogs lacking this strong donor substituent [1], [2]. This class-level observation is supported by experimental evidence that PIET (photoinduced intramolecular electron transfer) can be finely tuned by the electron-donating or -withdrawing character of the substituent on the benzylidene ring, with the dimethylamino group providing optimal push-pull character for radiative decay [2].

Structure-property relationship Oxazolone library Fluorescence efficiency

Reverse Solvatochromism Enabling Polarity-Dependent Emission Tuning

The 4-dimethylaminobenzylidene-substituted oxazolone (AZA2) exhibits reverse solvatochromism: positive solvatochromism in non-hydroxylic solvents (bathochromic shift with increasing polarity) and negative solvatochromism in protic solvents (hypsochromic shift) [1]. This dual behavior stems from the interplay of mesomeric structures stabilized differentially by solvent interactions and is a distinctive optical signature that simpler oxazolone derivatives lacking the strong donor do not reproduce.

Solvatochromism Polarity sensing Intramolecular charge transfer

Validated Application Scenarios for 5(4H)-Oxazolone, 4-[[4-(dimethylamino)phenyl]methylene]-2-phenyl- Based on Quantitative Differentiation Evidence


Solid-State Optical pH Sensors for Clinical and Bioprocess Monitoring (pH 3.0–7.0)

The >100-fold fluorescence quantum yield enhancement and 16–23-fold lifetime extension of DPO upon sol-gel immobilization (Section 3, Evidence_Items 1–2) directly enable sensitive solid-state pH optodes. Combined with a matrix-measured pKa of 5.1 and a linear response in the clinically relevant pH 3.0–7.0 window (Evidence_Item 3), DPO-doped sol-gel sensors are appropriate for real-time monitoring of blood pH, wound exudate, and fermentation broth acidity where traditional liquid-phase dye formulations lack sufficient photostability and signal intensity [1].

Glucose Biosensor Transduction Element via Indirect pH Detection

DPO's rapid protonation–deprotonation equilibrium and high fluorescence quantum yield in sol-gel matrices make it an effective optical transducer for glucose oxidase (GOx)-based glucose biosensors. The GOx-catalyzed oxidation of glucose produces gluconic acid, lowering the local pH, which is quantitatively detected by DPO fluorescence modulation. Demonstrated sensor configurations achieve a response time (τ₉₀) of 20–40 s, a dynamic working range of 0.1–15 mM glucose, and a working lifetime exceeding 90 days, parameters that are directly traceable to DPO's fast proton response and robust matrix photostability (Section 3, Evidence_Items 1–3) [2].

Polarity and Hydrogen-Bonding Environment Probes Using Reverse Solvatochromism

The unique reverse solvatochromic property of this compound—positive solvatochromism in non-hydroxylic solvents and negative solvatochromism in protic solvents (Evidence_Item 5)—allows it to function as a sensitive probe of local polarity and hydrogen-bonding capacity. This dual-mode behavior is valuable for characterizing the microenvironment in colloidal systems, polymer blends, lipid bilayers, and protein–ligand binding pockets where other solvatochromic dyes provide only unidirectional information [5]. Procurement of this specific derivative is essential because the strong para-dimethylamino donor is the structural feature driving this bidirectional response.

Bright Fluorescent Label for Optoelectronic Material Screening

Given its empirically demonstrated superior fluorescence quantum yield among benzal-oxazolone derivatives (Evidence_Item 4), DPO is a preferred candidate for screening studies aimed at developing organic light-emitting diode (OLED) emissive layers, non-linear optical (NLO) materials, and solid-state laser dyes. The established structure–property relationship linking the dimethylamino donor to enhanced radiative efficiency (Evidence_Item 4) and the tunability of PIET via substituent effects (Evidence_Item 4) provide a rational basis for selecting DPO as a benchmark oxazolone fluorophore in comparison to weaker donor- or acceptor-substituted analogs [4].

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